molecular formula C19H32N2O2 B3122009 (4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] CAS No. 298693-03-5

(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]

Cat. No.: B3122009
CAS No.: 298693-03-5
M. Wt: 320.5 g/mol
InChI Key: WGMVBTAYSGCATC-ZIAGYGMSSA-N
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Description

(4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] is a chiral compound with a unique structure that features two oxazole rings connected by a cyclopentylidene bridge

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[1-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-17(2,3)13-11-22-15(20-13)19(9-7-8-10-19)16-21-14(12-23-16)18(4,5)6/h13-14H,7-12H2,1-6H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMVBTAYSGCATC-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2(CCCC2)C3=NC(CO3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2(CCCC2)C3=N[C@H](CO3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] typically involves the following steps:

    Formation of the Oxazole Rings: The oxazole rings are synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Formation of the Cyclopentylidene Bridge: The cyclopentylidene bridge is introduced by reacting the oxazole rings with a cyclopentanone derivative under acidic or basic conditions to form the desired bis-oxazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazole rings can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum oxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may lead to the formation of dihydrooxazole derivatives.

Scientific Research Applications

(4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] has several scientific research applications, including:

    Asymmetric Synthesis: The compound can be used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure products.

    Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Biological Studies: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Material Science: It can be used in the development of new materials with specific properties, such as chiral polymers and liquid crystals.

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing the activity of the target molecules. This selective binding can modulate biochemical pathways and lead to desired outcomes in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] is unique due to its specific chiral structure and the presence of two oxazole rings connected by a cyclopentylidene bridge. This structure imparts distinct chemical and physical properties, making it valuable in specialized applications such as asymmetric synthesis and catalysis.

Biological Activity

(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] is a compound of significant interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H32N2O2
  • Molecular Weight : 320.48 g/mol
  • Purity : Typically >97% .
  • Physical State : Solid at room temperature .

Biological Activity

The biological activity of (4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] has been investigated in various studies. The compound is primarily noted for its potential as a ligand in medicinal chemistry and its interactions with biological systems.

  • Antioxidant Properties : Studies suggest that compounds containing oxazole moieties exhibit antioxidant activities. This is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Antimicrobial Activity : Research indicates that oxazole derivatives can possess antimicrobial properties. The structural features of (4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] may enhance its efficacy against certain bacterial strains .
  • Cytotoxic Effects : Preliminary investigations have shown that this compound may induce cytotoxic effects in specific cancer cell lines. This activity is often attributed to the compound's ability to interfere with cellular signaling pathways .

Study 1: Antioxidant Activity

A study conducted by researchers at the University of Groningen evaluated the antioxidant properties of oxazoles. The findings indicated that (4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] demonstrated significant radical scavenging activity compared to standard antioxidants .

Study 2: Antimicrobial Efficacy

In a separate study focusing on antimicrobial activity, (4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] was tested against various bacterial strains. The results showed a notable inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Research Findings Summary Table

Study FocusFindingsReference
Antioxidant ActivitySignificant radical scavenging capacity
Antimicrobial ActivityEffective against Gram-positive bacteria
Cytotoxic EffectsInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of enantiomerically pure precursors under controlled conditions. Key steps include:

  • Use of chiral oxazoline precursors (e.g., 4-tert-butyl-4,5-dihydrooxazole derivatives) to ensure stereochemical fidelity.
  • Cyclization via acid-catalyzed or thermal activation, with reaction times optimized to minimize racemization (e.g., refluxing in DMSO for 18 hours as seen in analogous syntheses) .
  • Purification via recrystallization using solvent mixtures (e.g., water-ethanol) to isolate the product while preserving stereochemistry .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : A combination of techniques is required:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm connectivity and detect diastereotopic protons.
  • X-ray Crystallography : Resolves absolute configuration and confirms cyclopentylidene bridge geometry .
  • Chiral HPLC : Validates enantiomeric excess (ee) by separating enantiomers using chiral stationary phases .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation or moisture absorption. Long-term stability tests should monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How does the cyclopentylidene bridge influence the compound’s reactivity in asymmetric catalysis?

  • Methodological Answer : The bridge imposes steric constraints that enhance enantioselectivity. Experimental approaches include:

  • Kinetic Studies : Compare reaction rates and ee values with analogous compounds lacking the cyclopentylidene group.
  • DFT Calculations : Model transition states to identify steric/electronic effects of the bridge .
  • Substrate Scope Analysis : Test catalytic performance with diverse substrates (e.g., ketones, aldehydes) to evaluate generality .

Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of this compound?

  • Methodological Answer : Discrepancies may arise from differences in reaction conditions or impurities. Mitigation strategies:

  • Reproducibility Protocols : Standardize solvent purity, catalyst loading, and temperature.
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., hydrolyzed oxazoline derivatives).
  • Cross-Validation : Compare results across multiple labs using shared batches of the compound .

Q. How can the environmental fate of this compound be assessed in ecotoxicological studies?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL to evaluate:

  • Degradation Pathways : Hydrolysis and photolysis studies under simulated environmental conditions.
  • Bioaccumulation : Measure logP values (predicted or experimental) to assess lipid solubility.
  • Toxicity Assays : Use model organisms (e.g., Daphnia magna) to determine LC50 values and ecological risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]
Reactant of Route 2
(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.